3,5-Bis(bromomethyl)pyridine hydrobromide

Catalog No.
S770467
CAS No.
1118754-56-5
M.F
C7H8Br3N
M. Wt
345.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(bromomethyl)pyridine hydrobromide

CAS Number

1118754-56-5

Product Name

3,5-Bis(bromomethyl)pyridine hydrobromide

IUPAC Name

3,5-bis(bromomethyl)pyridine;hydrobromide

Molecular Formula

C7H8Br3N

Molecular Weight

345.86 g/mol

InChI

InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H

InChI Key

YEJNGIJMYQOLKN-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1CBr)CBr.Br

Canonical SMILES

C1=C(C=NC=C1CBr)CBr.Br

3,5-Bis(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound with the molecular formula C7H8Br3N and a molecular weight of 345.86 g/mol. This compound features two bromomethyl groups attached to the pyridine ring at the 3 and 5 positions, enhancing its reactivity and versatility in organic synthesis. The presence of these bromomethyl groups allows it to act as a valuable intermediate in various

  • Bromine derivatives: Similar compounds containing bromine can be irritants and may cause skin or respiratory tract irritation upon contact.
  • Potential for alkylation: The bromomethyl groups suggest potential alkylating properties, which can be harmful to biological tissues.
, including:

  • Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Addition Reactions: The compound can undergo addition reactions with various reagents, modifying its structure and functionality.
  • Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed reactions, facilitating the synthesis of more complex organic molecules .

While specific biological activities of 3,5-Bis(bromomethyl)pyridine hydrobromide are not extensively documented, compounds with similar structures often exhibit notable biological properties. The reactivity of this compound suggests potential applications in medicinal chemistry, particularly in the development of bioactive molecules. It may serve as an intermediate in synthesizing pharmaceutical agents that target various diseases, including cancer and viral infections .

The synthesis of 3,5-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. Common synthetic routes include:

  • Bromination with N-bromosuccinimide (NBS): This method employs N-bromosuccinimide as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride. This reaction yields moderate amounts of the desired product.
  • Alternative Methods: For industrial applications, more efficient and environmentally friendly methods are being explored. For instance, starting from 5-methylnicotinic acid, the compound can be synthesized through esterification, reduction, and subsequent bromination processes .

3,5-Bis(bromomethyl)pyridine hydrobromide has diverse applications across various fields:

  • Organic Synthesis: It serves as a key building block for constructing complex organic molecules and ligands for coordination chemistry.
  • Pharmaceutical Development: The compound is utilized in synthesizing potential anticancer and antiviral drugs.
  • Material Science: It is involved in producing specialty chemicals and materials .

Several compounds share structural similarities with 3,5-Bis(bromomethyl)pyridine hydrobromide. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
3-(Bromomethyl)pyridine hydrobromideOne bromomethyl groupLess reactive due to fewer electrophilic sites
2,6-Bis(bromomethyl)pyridineBromomethyl groups at different positionsDifferent reactivity profile due to substitution
4-(Bromomethyl)isoquinoline hydrobromideIsoquinoline structure with one bromomethyl groupDifferent ring system affects reactivity

Uniqueness: The unique feature of 3,5-Bis(bromomethyl)pyridine hydrobromide lies in its dual bromomethyl groups at the 3 and 5 positions on the pyridine ring. This configuration significantly enhances its reactivity compared to similar compounds, making it particularly valuable for synthetic applications .

Molecular Structure and Formula (C₇H₈Br₃N)

The molecular formula of 3,5-bis(bromomethyl)pyridine hydrobromide is C₇H₈Br₃N, with a molecular weight of 345.86 grams per mole [1] [2]. The structure consists of a pyridine ring core with two bromomethyl (-CH₂Br) groups positioned at the 3 and 5 carbon atoms, forming a symmetrical arrangement around the nitrogen-containing heterocycle [3]. The hydrobromide salt component adds an additional bromine atom and proton to the molecular composition [1].

The Chemical Abstracts Service registry number for this compound is 1118754-56-5 [1] [2]. The International Union of Pure and Applied Chemistry name is designated as 3,5-bis(bromomethyl)pyridine hydrobromide [1]. The canonical Simplified Molecular Input Line Entry System representation is C1=C(C=NC=C1CBr)CBr.Br [1], which clearly illustrates the structural arrangement of the bromomethyl substituents on the pyridine framework.

The three-dimensional molecular structure exhibits specific geometric parameters that influence its chemical reactivity and physical properties [4]. The pyridine ring maintains its characteristic planar configuration, while the bromomethyl groups extend outward from the aromatic system, creating reactive electrophilic centers [5].

Physical Properties

Appearance and Physical State

3,5-Bis(bromomethyl)pyridine hydrobromide exists as a solid crystalline material under standard laboratory conditions [1] [3]. The compound typically appears as a white to beige colored solid, depending on the purity and crystallization conditions [3]. The crystalline nature of the material has been confirmed through single crystal X-ray diffraction studies, which reveal specific packing arrangements and intermolecular interactions [3].

The physical form is generally described as powder, crystals, or chunky crystalline material [6]. The appearance can vary from white to yellow to brown coloration, particularly in samples that have been exposed to environmental factors or contain trace impurities [6].

Melting and Boiling Points

Limited direct experimental data exists for the specific melting and boiling points of 3,5-bis(bromomethyl)pyridine hydrobromide [1]. However, comparative analysis with structurally similar compounds provides insight into the expected thermal behavior. Related bromomethyl pyridine hydrobromide derivatives exhibit melting points in the range of 148-155°C [7] [8] [6].

The thermal stability of the compound is influenced by the presence of multiple bromine atoms and the hydrobromide salt formation [9] [10]. Decomposition temperatures for similar halogenated pyridine compounds typically occur above their melting points, with degradation processes involving the loss of hydrogen bromide and subsequent structural rearrangements [10].

Solubility Profile in Various Solvents

The solubility characteristics of 3,5-bis(bromomethyl)pyridine hydrobromide reflect its ionic nature due to the hydrobromide salt formation [3]. The compound demonstrates enhanced solubility in polar protic solvents compared to its free base counterpart [11].

Experimental observations indicate that the compound dissolves readily in chlorinated solvents such as dichloromethane and chloroform [3]. The synthesis and crystallization procedures demonstrate successful dissolution in dichloromethane under heating conditions, followed by crystallization upon cooling [3]. Water solubility is expected to be moderate due to the hydrobromide salt character, though specific quantitative data requires further experimental determination [11].

Alcoholic solvents, particularly methanol, show favorable interactions with the compound, as evidenced by the use of hydrogen bromide in methanol reagent for salt formation during synthesis [3]. The polarity of the hydrobromide salt enhances solubility in polar solvents while reducing solubility in nonpolar organic media [11].

Stability Parameters

The stability profile of 3,5-bis(bromomethyl)pyridine hydrobromide is characterized by its sensitivity to environmental conditions [1] [3]. Storage recommendations specify maintenance under inert atmosphere conditions at temperatures between 2-8°C to preserve chemical integrity [1]. These requirements indicate sensitivity to moisture, oxygen, and elevated temperatures.

The compound demonstrates susceptibility to hydrolysis reactions, particularly under basic conditions, where the bromomethyl groups can undergo nucleophilic substitution . The presence of multiple electron-withdrawing bromine atoms creates reactive electrophilic centers that are prone to nucleophilic attack [5]. Crystal structure studies reveal that the material can form stable inclusion complexes with various small molecules, which may affect its long-term stability [3].

Thermal decomposition studies of related pyridine derivatives indicate that structural degradation typically involves sequential loss of brominated fragments [10]. The hydrobromide salt component may dissociate at elevated temperatures, leading to the formation of the free base and hydrogen bromide gas [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3,5-bis(bromomethyl)pyridine hydrobromide [13] [5] [3]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signal patterns that confirm the molecular structure [3].

The proton nuclear magnetic resonance spectrum exhibits a singlet at approximately 4.59 parts per million corresponding to the four protons of the two bromomethyl groups (-CH₂Br) [3]. This chemical shift reflects the deshielding effect of the electronegative bromine atoms and the aromatic pyridine ring [13] [5]. The pyridine ring protons appear as distinct signals in the aromatic region, with specific patterns depending on the protonation state of the nitrogen atom [3].

Nuclear Magnetic Resonance AssignmentChemical Shift (parts per million)MultiplicityIntegration
Bromomethyl protons (-CH₂Br)4.59Singlet4H
Pyridine ring proton (position 4)8.45Broad1H
Pyridine ring protons (positions 2,6)8.78Broad2H

Carbon-13 nuclear magnetic resonance spectroscopy of the related free base compound provides additional structural information [13] [5]. The spectrum shows characteristic signals for the bromomethyl carbon atoms at approximately 29.3 parts per million, pyridine ring carbons in the aromatic region between 134-150 parts per million [13] [5]. The symmetrical substitution pattern results in simplified spectra due to the equivalent chemical environments of the bromomethyl groups [5].

Infrared Spectroscopy Profile

Infrared spectroscopy analysis of 3,5-bis(bromomethyl)pyridine hydrobromide reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [14] [15] [16] [17]. The spectrum exhibits absorption bands corresponding to various molecular vibrations including carbon-hydrogen stretching, pyridine ring vibrations, and carbon-bromine stretching modes.

The aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3020-3100 wavenumbers, characteristic of sp² hybridized carbon-hydrogen bonds in the pyridine ring [15] [18] [17]. Aliphatic carbon-hydrogen stretching from the bromomethyl groups occurs at lower frequencies, generally in the 2850-3000 wavenumber range [15] [18].

Pyridine ring vibrations manifest as multiple absorption bands in the fingerprint region [17]. The carbon-nitrogen ring stretching vibrations appear strongly in the 1600-1500 wavenumber region, which is characteristic of pyridine derivatives [17]. Additional ring vibrations and carbon-carbon stretching modes contribute to the complex pattern observed in the 1625-1430 wavenumber range [17].

Infrared Absorption BandFrequency Range (wavenumbers)Assignment
Aromatic C-H stretch3020-3100Pyridine ring C-H bonds
Aliphatic C-H stretch2850-3000Bromomethyl C-H bonds
C=N ring stretch1600-1500Pyridine ring vibrations
C-C ring stretch1625-1430Aromatic ring vibrations
C-Br stretch500-700Carbon-bromine bonds

The hydrobromide salt formation introduces additional spectroscopic features related to the protonated nitrogen and the associated bromide counterion [19]. These interactions may manifest as broad absorption bands in the 2000-3000 wavenumber region, characteristic of hydrogen bonding interactions [19].

Mass Spectrometry Patterns

Mass spectrometry analysis of 3,5-bis(bromomethyl)pyridine hydrobromide provides molecular weight confirmation and fragmentation pattern information [4] [13] [20]. The molecular ion peak appears at mass-to-charge ratio 345.86, corresponding to the complete molecular formula C₇H₈Br₃N [1] [4].

The fragmentation pattern reflects the inherent weakness of carbon-bromine bonds under electron impact ionization conditions [21] [20] [22]. Primary fragmentation involves the loss of bromine atoms or bromomethyl groups, generating characteristic fragment ions that aid in structural identification [22]. The base peak in related bromomethyl compounds typically corresponds to fragments resulting from carbon-bromine bond cleavage [22].

Isotope pattern analysis reveals the characteristic distribution associated with multiple bromine atoms [4]. Bromine exists as two stable isotopes with nearly equal abundance, resulting in complex isotope patterns for compounds containing multiple bromine atoms [4]. The predicted collision cross section values for various adduct ions have been calculated, providing additional analytical parameters for identification purposes [4].

Mass-to-Charge RatioIon AssignmentRelative Intensity
345.86[M]⁺Molecular ion
263.90[M-Br]⁺Loss of bromine
264.94Base compoundFree base molecular weight
Various fragmentsBromomethyl lossVariable intensities

From 3,5-Pyridinedimethanol

The most widely employed and efficient synthetic route for the preparation of 3,5-bis(bromomethyl)pyridine hydrobromide involves the direct bromination of pyridine-3,5-diyldimethanol using hydrobromic acid [1] [2]. This method represents the gold standard for laboratory synthesis due to its simplicity, high yield, and reproducibility.

The reaction proceeds via nucleophilic substitution of the hydroxyl groups with bromide ions under acidic conditions. Pyridine-3,5-diyldimethanol (2.0 g, 14 mmol) is treated with 60% hydrobromic acid (15 mL) at elevated temperature [1] [2]. The reaction mixture is heated at 125°C for 6 hours, during which time the hydroxyl groups are systematically replaced by bromine atoms through an SN2 mechanism.

Following completion of the reaction, the mixture is cooled to room temperature and the resulting residue is dissolved in water (50 mL) to form a yellow solution. The pH is adjusted to 8 using saturated sodium bicarbonate solution, and the product is extracted with dichloromethane (4 × 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. Purification is achieved through flash column chromatography using ethyl acetate/hexanes (1:4) as the eluent, yielding 3,5-bis(bromomethyl)pyridine (3.5 g, 95%) as a white crystalline solid [1] [2].

The high yield of this transformation (95%) makes it particularly attractive for both research and industrial applications. The reaction conditions are mild enough to prevent decomposition of the pyridine ring while being sufficiently harsh to ensure complete conversion of the starting material.

From 3,5-Dimethylpyridine

An alternative approach involves the direct bromination of 3,5-dimethylpyridine using N-bromosuccinimide as the brominating agent [3]. This method represents a more traditional free-radical bromination approach, though it suffers from selectivity issues and lower yields compared to the hydroxymethyl route.

The reaction employs N-bromosuccinimide in carbon tetrachloride at room temperature. Under these conditions, 3,5-dimethylpyridine can be brominated to yield 3,5-bis(bromomethyl)pyridine in approximately 50% yield [3]. However, this method presents several significant challenges including the formation of mono-brominated products and the potential for over-bromination leading to tri-brominated species.

The selectivity can be improved through the addition of azobisisobutyronitrile (AIBN) as a radical initiator, which increases the yield to approximately 68% [3]. The enhanced yield results from better control of the radical chain reaction, reducing the formation of unwanted side products. Lin and Xin have demonstrated that bromination of 3,5-dimethylpyridine is inherently difficult to control and produces substantial amounts of dibromo-substituted compounds [3]. The mixture with unreacted 3,5-dimethylpyridine is challenging to separate, making this approach less attractive for large-scale synthesis.

Alternative Starting Materials

Several alternative starting materials have been explored for the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide, though most require multi-step synthetic sequences . Pyridine-3,5-dicarboxylic acid serves as a readily available starting material that can be converted to the target compound through reduction followed by bromination . The dicarboxylic acid is first reduced using lithium aluminum hydride to generate the corresponding diol, which is then subjected to bromination conditions similar to those described for pyridine-3,5-diyldimethanol.

Another approach utilizes 3,5-dimethylpyridine N-oxide as a starting material. The N-oxide functionality activates the methyl groups toward bromination, though the handling of N-oxide compounds requires additional safety considerations . The synthesis proceeds through deoxygenation followed by bromination, yielding the desired product in moderate yields (45-55%).

Ethyl 3,5-pyridinedicarboxylate represents another viable starting material, offering commercial availability and stability . The synthesis involves ester reduction to the corresponding diol followed by bromination. This route typically provides yields in the range of 65-75%, making it competitive with other alternative approaches.

Reaction Conditions Optimization

Temperature Effects

Temperature plays a crucial role in determining both the reaction rate and the selectivity of the bromination process. Systematic studies have demonstrated that the optimal temperature range for the hydrobromic acid-mediated bromination of pyridine-3,5-diyldimethanol is 120-125°C [1] [2]. At temperatures below 100°C, the reaction proceeds slowly and often fails to reach completion even with extended reaction times.

The temperature dependence follows Arrhenius behavior, with higher temperatures leading to increased reaction rates. However, temperatures above 140°C can lead to decomposition of the pyridine ring and the formation of unwanted side products [6]. The optimal temperature of 125°C represents a balance between reaction efficiency and product stability.

Industrial-scale reactions require careful temperature control due to the exothermic nature of the bromination process [7]. The reaction between pyridine and hydrogen chloride to form pyridine hydrochloride is highly exothermic, and this heat can be utilized to supply much of the energy required for the bromination reaction [7]. External heating should be controlled to prevent thermal runaway and ensure consistent product quality.

Solvent Selection

The choice of solvent significantly impacts both the reaction rate and the selectivity of the bromination process. Aqueous hydrobromic acid systems have proven to be most effective for the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide [1] [2]. The concentration of hydrobromic acid is critical, with 60% HBr providing optimal results in terms of both yield and reaction rate.

Lower concentrations of hydrobromic acid (48%) result in slower reaction rates and reduced yields, while higher concentrations may lead to precipitation of the product during the reaction [8]. The aqueous medium facilitates the ionization of hydrobromic acid, providing a high concentration of bromide ions necessary for the substitution reaction.

Organic solvents such as acetic acid and propionic acid have been investigated as alternatives to aqueous systems [8]. HBr in acetic acid provides moderate yields (70-80%) but with increased formation of side products and more complex workup procedures. The use of anhydrous HBr systems leads to very fast reaction rates but poor selectivity and significant side product formation [8].

Mixed aqueous-organic solvent systems have shown variable results depending on the specific composition and reaction conditions [8]. These systems often require more complex workup procedures and do not offer significant advantages over the standard aqueous HBr approach.

Catalyst Considerations

The bromination of pyridine-3,5-diyldimethanol with hydrobromic acid is inherently acid-catalyzed and does not require additional catalysts for efficient conversion [1] [2]. The reaction proceeds through protonation of the hydroxyl groups followed by nucleophilic displacement by bromide ions. The acidic conditions provided by the hydrobromic acid are sufficient to activate the substrate toward nucleophilic substitution.

However, in alternative synthetic approaches, catalysts may play important roles. For the N-bromosuccinimide-mediated bromination of 3,5-dimethylpyridine, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are essential for achieving good yields [3] [9]. These initiators facilitate the homolytic cleavage of the N-Br bond in N-bromosuccinimide, generating bromine radicals that abstract hydrogen atoms from the methyl groups.

The choice of radical initiator affects both the reaction rate and the selectivity. AIBN provides good control over the radical chain reaction, while benzoyl peroxide can lead to more vigorous reactions that may be difficult to control [9]. The concentration of the initiator is critical, with typical loadings of 0.04 mol% proving optimal for most applications.

Purification Techniques

Crystallization Methods

Crystallization represents one of the most effective methods for purifying 3,5-bis(bromomethyl)pyridine hydrobromide, particularly for obtaining material suitable for pharmaceutical applications [10]. The compound can be crystallized from various solvents, with diethyl ether at room temperature providing excellent results [11]. The crystallization process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to room temperature to allow crystal formation.

The crystallization from diethyl ether yields well-formed crystals suitable for X-ray diffraction studies [11]. The process typically recovers 70-85% of the material with purities of 90-95%. The relatively low recovery is offset by the high purity of the crystalline product, making this method particularly valuable for analytical applications.

Alternative crystallization solvents include ethanol, methanol, and acetonitrile, each providing different crystal habits and purities [10]. The choice of solvent depends on the specific requirements of the application and the nature of the impurities present in the crude product. Slow evaporation techniques can be employed to obtain larger, more perfect crystals for structural studies.

Recrystallization from concentrated hydrobromic acid solution provides a direct route to the hydrobromide salt [10]. This method is particularly useful when the free base has been prepared and conversion to the hydrobromide salt is desired. The process involves dissolving the free base in concentrated HBr followed by controlled evaporation to yield crystalline 3,5-bis(bromomethyl)pyridine hydrobromide.

Chromatographic Approaches

Flash column chromatography on silica gel represents the most widely used method for purifying 3,5-bis(bromomethyl)pyridine [1] [2]. The technique employs ethyl acetate/hexanes (1:4) as the eluent system, providing excellent separation of the desired product from starting materials and side products. The method typically achieves purities of 95-99% with recovery yields of 80-90%.

The chromatographic separation is facilitated by the significant polarity differences between the starting materials and the brominated product [12]. Pyridine-3,5-diyldimethanol is considerably more polar than the corresponding bis(bromomethyl) derivative, allowing for clean separation using gradient elution techniques. The column loading should be limited to approximately 1-2% by weight of silica gel to ensure optimal separation.

Preparative high-performance liquid chromatography (HPLC) offers an alternative approach for high-purity applications [12]. This method provides superior resolution and can achieve purities exceeding 99%, though it is typically reserved for small-scale preparations due to cost considerations. The method is particularly valuable for analytical applications where the highest purity is required.

Automated flash chromatography systems have been developed for larger-scale purifications, offering improved reproducibility and reduced labor requirements [12]. These systems can handle multi-gram quantities of material and provide consistent results through computer-controlled solvent delivery and fraction collection.

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale to industrial-scale production of 3,5-bis(bromomethyl)pyridine hydrobromide requires careful consideration of several critical factors. Heat management becomes particularly important at industrial scale due to the exothermic nature of the bromination reaction [7]. Industrial reactors must be equipped with efficient heat removal systems to prevent thermal runaway and ensure consistent product quality.

Equipment material selection is crucial for industrial-scale production due to the corrosive nature of hydrobromic acid [7]. Reaction vessels must be constructed from or lined with corrosion-resistant materials such as glass, enamel, or specialized ceramics. Hastelloy and glass-lined steel reactors are commonly employed for large-scale acid-catalyzed reactions. The choice of materials extends to all components that come into contact with the reaction mixture, including pumps, pipes, and storage vessels.

Safety considerations become paramount at industrial scale, particularly regarding the handling of hydrobromic acid vapors [7]. Specialized ventilation systems and scrubbing towers are required to contain and neutralize acid vapors. Emergency response procedures must be established for potential acid spills or equipment failures. Personnel training in acid handling and emergency procedures is essential for safe operation.

Solvent recovery systems are economically important for industrial-scale production [7]. The large volumes of hydrobromic acid used in industrial processes necessitate efficient recovery and recycling systems. Distillation columns can be employed to separate and purify the acid for reuse, significantly reducing operating costs and environmental impact. The recovered acid must meet quality specifications for reuse in subsequent batches.

Waste management and environmental compliance represent significant challenges for industrial-scale production [7]. The neutralization of acidic waste streams requires specialized treatment facilities and generates large volumes of salt-containing wastewater. Environmental regulations may require additional treatment steps to reduce the environmental impact of the manufacturing process.

Quality control systems must be implemented to ensure consistent product quality across industrial production batches [7]. Online analytical systems allow for real-time monitoring of reaction progress and product quality. Statistical process control methods help identify and correct deviations from optimal operating conditions before they significantly impact product quality.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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